![molecular formula C23H22N4S3 B2403217 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide CAS No. 1256483-08-5](/img/structure/B2403217.png)
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide is a synthetic compound known for its potential therapeutic and environmental applications. It has garnered attention in the scientific community due to its unique chemical structure and properties.
準備方法
The synthesis of 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide involves multiple steps, typically starting with the preparation of the thiocarbamoylbenzyl intermediates. These intermediates are then reacted with thiobenzamide under specific conditions to form the final compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
化学反応の分析
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
科学的研究の応用
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide can be compared with other thiocarbamoylbenzyl derivatives and thiobenzamides. Similar compounds include:
- 4-[Bis(2-thiocarbamoylbenzyl)amino]benzamide
- 4-[Bis(2-thiocarbamoylbenzyl)amino]thiophenol
- 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzonitrile These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
特性
IUPAC Name |
2-[[4-carbamothioyl-N-[(2-carbamothioylphenyl)methyl]anilino]methyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S3/c24-21(28)15-9-11-18(12-10-15)27(13-16-5-1-3-7-19(16)22(25)29)14-17-6-2-4-8-20(17)23(26)30/h1-12H,13-14H2,(H2,24,28)(H2,25,29)(H2,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKJGLCAGWHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2C(=S)N)C3=CC=C(C=C3)C(=S)N)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
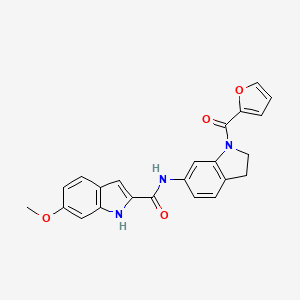

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)
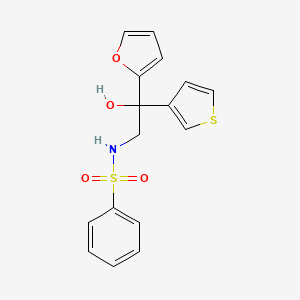
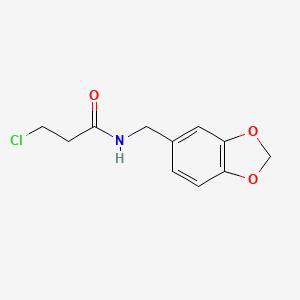

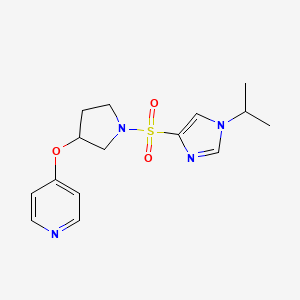
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
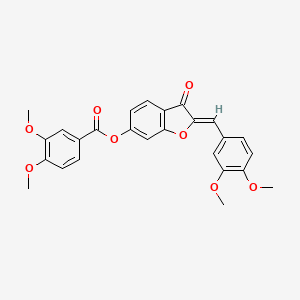
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
